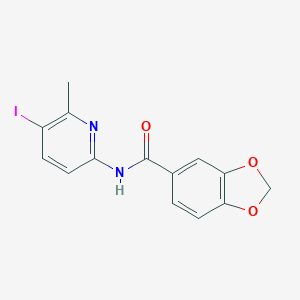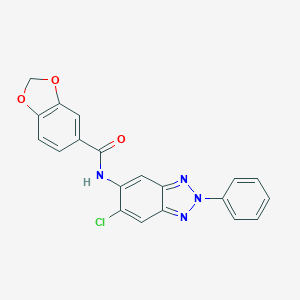
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide, also known as CMDB, is a chemical compound that has been widely used in scientific research due to its unique properties. CMDB is a member of the benzamide family and has a molecular weight of 295.79 g/mol.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is based on its ability to selectively bind to TRPM8 channels and inhibit their activity. TRPM8 channels are activated by cold temperatures and menthol, and their activation leads to the influx of calcium ions into the cell. N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide binds to the pore region of TRPM8 channels and prevents the influx of calcium ions, thereby inhibiting their activity.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to inhibit cell proliferation and induce apoptosis. In neurons, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to reduce pain sensation and improve thermoregulation. In addition, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is its selectivity towards TRPM8 channels, which makes it a valuable tool for studying the role of TRPM8 in various biological processes. In addition, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has a high potency and can be used at low concentrations, which reduces the risk of off-target effects. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is its low solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide in scientific research. One potential application is its use as a therapeutic agent for the treatment of TRPM8-related diseases such as cancer and pain disorders. In addition, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide can be used as a tool to study the role of TRPM8 in other physiological processes such as thermoregulation and inflammation. Finally, the development of new analogs of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide with improved solubility and potency can further enhance its usefulness as a research tool.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide can be achieved through a multistep process that involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate compound is then reacted with 2,4-dimethylaniline in the presence of a base to form N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide. The final product is purified through recrystallization to obtain a high purity compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been extensively used in scientific research as a tool to study various biological processes. One of the most important applications of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide is its use as a selective TRPM8 antagonist. TRPM8 is a member of the transient receptor potential ion channel family and is involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression. N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide has been shown to inhibit TRPM8 activity, making it a valuable tool for studying the role of TRPM8 in these processes.
Propiedades
Fórmula molecular |
C16H16ClNO |
|---|---|
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClNO/c1-10-4-7-14(12(3)8-10)16(19)18-13-6-5-11(2)15(17)9-13/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
PAOHCFFDFRVWLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)


![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)